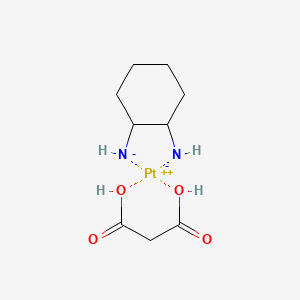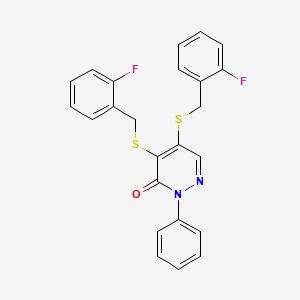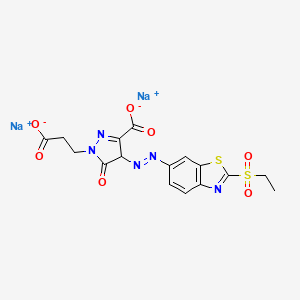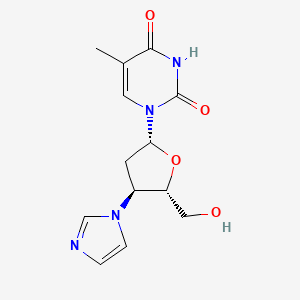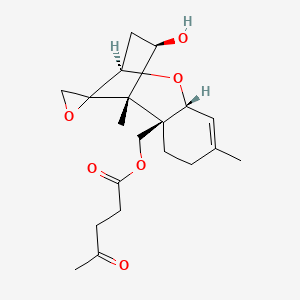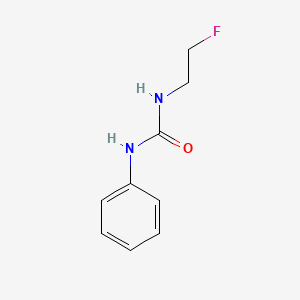
1-(2-Fluoroethyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethyl)-3-phenylurea is an organic compound with the molecular formula C9H11FN2O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-fluoroethyl group and another by a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3-phenylurea typically involves the reaction of phenyl isocyanate with 2-fluoroethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
C6H5NCO+FCH2CH2NH2→C6H5NHCONHCH2CH2F
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as metal oxides, can also enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluoroethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenylcarbamoyl fluoride, while reduction may produce 2-fluoroethylamine and aniline.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoroethyl)-3-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2-Fluoroethyl)-3-phenylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoroethyl group can form strong hydrogen bonds and electrostatic interactions with active sites, enhancing the compound’s binding affinity. The phenyl group contributes to hydrophobic interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoroethyl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group.
1-(2-Fluoroethyl)-3-ethylurea: Contains an ethyl group instead of a phenyl group.
1-(2-Fluoroethyl)-3-(4-methylphenyl)urea: Similar structure with a methyl-substituted phenyl group.
Uniqueness: 1-(2-Fluoroethyl)-3-phenylurea is unique due to the combination of the fluoroethyl and phenyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
331-07-7 |
|---|---|
Molekularformel |
C9H11FN2O |
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-3-phenylurea |
InChI |
InChI=1S/C9H11FN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13) |
InChI-Schlüssel |
OFIOVEVMZIFQLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



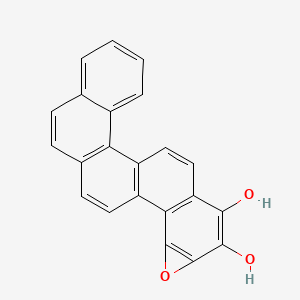

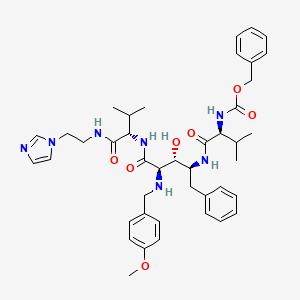
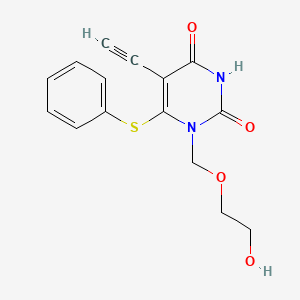

![6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B12790745.png)

